molecular formula C51H60Cl3NO17 B12293896 13-{[(3-t-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-(2,2,2-trichloroethyl)oxy]carbonyl) Baccatin III

13-{[(3-t-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-(2,2,2-trichloroethyl)oxy]carbonyl) Baccatin III

Cat. No.: B12293896
M. Wt: 1065.4 g/mol
InChI Key: QTSBQWAZXIXUNK-UHFFFAOYSA-N
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Description

13-{[(3-t-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-(2,2,2-trichloroethyl)oxy]carbonyl) Baccatin III is a complex organic compound that belongs to the class of taxanes. Taxanes are well-known for their role in cancer treatment, particularly in chemotherapy. This compound is a derivative of Baccatin III, which is a precursor to the widely used chemotherapeutic agent, paclitaxel.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-{[(3-t-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-(2,2,2-trichloroethyl)oxy]carbonyl) Baccatin III involves multiple steps, starting from Baccatin III. The key steps include:

    Protection of Hydroxyl Groups: The hydroxyl groups of Baccatin III are protected using tert-butyloxycarbonyl (Boc) groups.

    Formation of Oxazolidinone Ring: The oxazolidinone ring is formed by reacting the protected Baccatin III with appropriate reagents under controlled conditions.

    Introduction of Trichloroethyl Group: The trichloroethyl group is introduced through a substitution reaction, where the hydroxyl group is replaced by the trichloroethyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to hydroxyl groups.

    Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

13-{[(3-t-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-(2,2,2-trichloroethyl)oxy]carbonyl) Baccatin III has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex taxane derivatives.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It serves as a precursor for the synthesis of chemotherapeutic agents like paclitaxel.

    Industry: The compound is used in the development of new drug formulations and delivery systems.

Mechanism of Action

The mechanism of action of this compound involves its interaction with microtubules, which are essential components of the cell’s cytoskeleton. By binding to microtubules, the compound stabilizes them and prevents their depolymerization, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include tubulin, a protein that forms the building blocks of microtubules.

Comparison with Similar Compounds

Similar Compounds

    Paclitaxel: A widely used chemotherapeutic agent derived from Baccatin III.

    Docetaxel: Another taxane derivative with similar mechanisms of action.

    Cabazitaxel: A newer taxane with improved efficacy against certain types of cancer.

Uniqueness

13-{[(3-t-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-(2,2,2-trichloroethyl)oxy]carbonyl) Baccatin III is unique due to its specific structural modifications, which can enhance its stability and bioavailability compared to other taxane derivatives. These modifications also allow for the development of novel drug formulations with potentially improved therapeutic profiles.

Properties

Molecular Formula

C51H60Cl3NO17

Molecular Weight

1065.4 g/mol

IUPAC Name

3-O-tert-butyl 5-O-[4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate

InChI

InChI=1S/C51H60Cl3NO17/c1-26-31(67-42(60)37-35(29-18-14-12-15-19-29)55(47(9,10)71-37)43(61)72-45(4,5)6)23-50(63)40(69-41(59)30-20-16-13-17-21-30)38-48(11,39(58)36(66-27(2)56)34(26)46(50,7)8)32(68-44(62)65-25-51(52,53)54)22-33-49(38,24-64-33)70-28(3)57/h12-21,31-33,35-38,40,63H,22-25H2,1-11H3

InChI Key

QTSBQWAZXIXUNK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(N(C(O5)(C)C)C(=O)OC(C)(C)C)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C

Origin of Product

United States

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